molecular formula C20H26N4O2 B5591418 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No.: B5591418
M. Wt: 354.4 g/mol
InChI Key: ODQLWDFQHSKGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Compounds

Research has focused on synthesizing innovative heterocyclic compounds incorporating thiadiazole, pyrrole, pyridine, and other moieties to explore their potential applications. These compounds have been evaluated for their insecticidal, anticancer, and antimicrobial properties, demonstrating the versatility of this compound as a precursor in synthesizing biologically active molecules.

  • A study on the synthesis and insecticidal assessment against the cotton leafworm highlighted the versatility of related heterocycles as insecticidal agents (Fadda et al., 2017).
  • Another research focused on benzopyranylamine compounds showing potential anti-tumor activity, emphasizing the synthetic routes to obtain benzopyrans and their effectiveness against human cancer cell lines (Jurd, 1996).
  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, showcasing the effect of hydrogen bonding on self-assembly and antioxidant activity (Chkirate et al., 2019).

Chemical Synthesis and Characterization

The compound has been utilized in chemical synthesis to produce a range of heterocyclic compounds with potential applications in drug development and material science.

  • Research on the synthesis of novel 2-pyrone derivatives, including crystal structure analysis and computational studies, contributes to our understanding of their potential as pharmaceutical agents (Sebhaoui et al., 2020).
  • Discovery of clinical candidates for the inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) highlights the role of specific derivatives in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • Synthesis and antitumor activity studies of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a biologically active pyrazole moiety demonstrated significant inhibitory effects on cancer cell lines (Albratty et al., 2017).

Green Chemistry and Sustainable Synthesis

The compound's derivatives have also been explored in green chemistry, aiming to develop environmentally friendly synthesis methods for heterocyclic compounds.

  • A study focused on green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing the importance of sustainable synthesis methods in chemical research (Al-Matar et al., 2010).

Properties

IUPAC Name

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22(9-8-17-12-21-23(2)13-17)20(26)15-24-14-18(11-19(24)25)10-16-6-4-3-5-7-16/h3-7,12-13,18H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQLWDFQHSKGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.